

Morachalcone A tyrosinase inhibitory activity IC50

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Compound Focus: Morachalcone A

CAS No.: 76472-88-3

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Quantitative Tyrosinase Inhibition Data

The table below summarizes the key quantitative findings on **Morachalcone A**'s activity:

Parameter	Reported Value	Experimental Context	Citation Source
IC ₅₀ (Mushroom Tyrosinase)	0.013 μM	In vitro enzyme assay	[1]
IC ₅₀ (Mushroom Tyrosinase)	0.08 ± 0.02 μM	In vitro enzyme assay	[2]
Comparative Inhibitor (Kojic Acid)	16.69 ± 2.8 μM	In vitro enzyme assay (positive control)	[3]
Comparative Inhibitor (Arbutin)	191.17 ± 5.5 μM	In vitro enzyme assay (positive control)	[3]
Cellular Activity (Melanin Content)	Reduced at 10 μM (non-cytotoxic)	B16F10 melanoma cells stimulated with α-MSH	[4]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies cited in the literature.

In Vitro Tyrosinase Inhibition Assay

This is a standard protocol used to determine IC₅₀ values.

- **Enzyme Source:** Mushroom tyrosinase (*Agaricus bisporus*).
- **Substrate:** L-tyrosine or L-DOPA.
- **Procedure:** The test compound (e.g., **Morachalcone A**) is incubated with the enzyme and substrate. The rate of the enzymatic reaction is monitored by measuring the formation of the dopachrome product spectrophotometrically at a wavelength of 475-490 nm.
- **Data Analysis:** The IC₅₀ value is calculated by determining the concentration of the inhibitor required to reduce the enzyme activity by 50% compared to a control without the inhibitor. Kojic acid is commonly used as a reference standard [3] [5].

Cellular Anti-Melanogenesis Assay

This protocol evaluates the compound's effect in a live cell model.

- **Cell Line:** B16F10 mouse melanoma cells.
- **Cell Stimulation:** Cells are co-stimulated with α -Melanocyte-Stimulating Hormone (α -MSH) and 3-Isobutyl-1-methylxanthine (IBMX) to upregulate melanogenesis.
- **Treatment:** Cells are treated with varying concentrations of **Morachalcone A**.
- **Cytotoxicity Test:** Cell viability is assessed using assays like EZ-cytox to ensure observed effects are not due to toxicity [6].
- **Melanin Measurement:** After incubation, intracellular melanin content is quantified spectrophotometrically. Cellular tyrosinase activity is also often measured by lysing the cells and performing an enzyme activity assay [4] [6].

Compound Background and Broader Bioactivity

- **Source:** **Morachalcone A** is a chalcone isolated from the roots of *Morus alba* (White Mulberry) [7] [4].

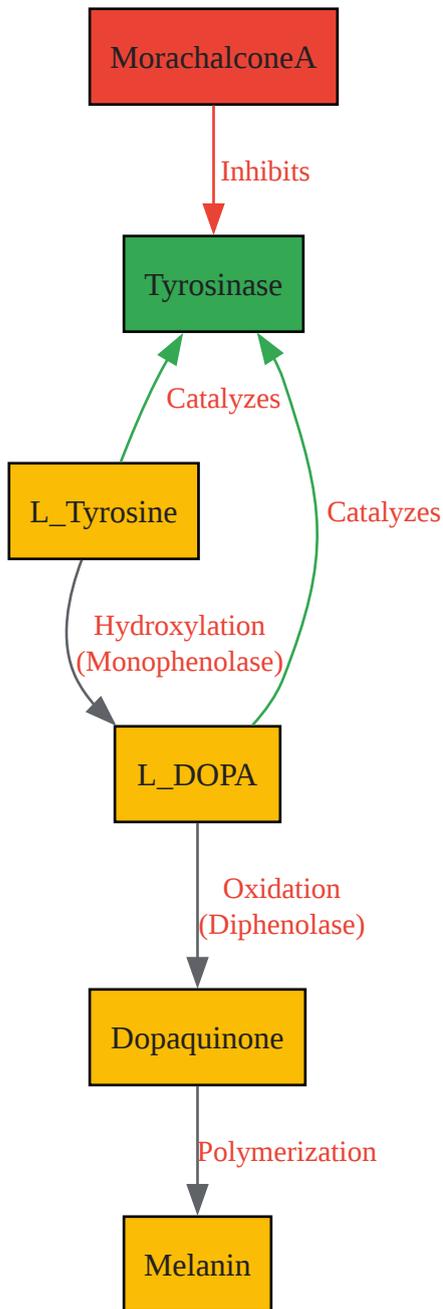
- **Other Relevant Activities:** Beyond tyrosinase inhibition, research indicates **Morachalcone A** has other biologically relevant activities:
 - **Pancreatic Lipase Inhibition:** $IC_{50} = 6.2 \mu M$, suggesting potential anti-obesity applications [1] [7].
 - **Neuroprotective Effects:** Protects HT22 hippocampal cells from glutamate-induced oxidative stress ($EC_{50} = 35.5 \pm 2.1 \mu M$) [1] [7].
 - **Anti-inflammatory Activity:** Inhibits nitric oxide production in LPS-activated macrophages ($IC_{50} = 16.4 \mu M$) [1] [7].

Mechanism and Structural Insights

The potent activity of **Morachalcone A** is attributed to its chalcone structure, which features a **β -phenyl- α,β -unsaturated carbonyl (PUSC) scaffold** [6]. This scaffold is known to confer strong tyrosinase inhibitory activity, likely by:

- **Competitive Inhibition:** Binding directly to the copper-containing active site of the enzyme, competing with the natural substrate [3] [6].
- **Coordination:** The carbonyl and hydroxyl groups on the chalcone structure can interact with critical residues in the enzyme's active site, such as **Asn260** and **His263** [3].

The following diagram illustrates the core mechanism of tyrosinase inhibition by **Morachalcone A** within the melanogenesis pathway:



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Research Implications

The data confirms that **Morachalcone A** is a **highly potent, low nanomolar-range inhibitor of tyrosinase**, significantly outperforming common inhibitors like kojic acid and arbutin [1] [3] [2]. Its efficacy in cellular models without cytotoxicity underscores its potential as a lead compound for developing:

- **Cosmetic Agents:** As skin-whitening ingredients in cosmetics to treat hyperpigmentation.
- **Therapeutic Agents:** For conditions related to excessive melanin production.
- **Anti-browning Agents:** For application in the food industry to prevent enzymatic browning.

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